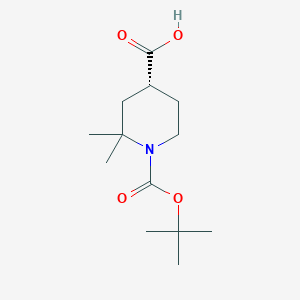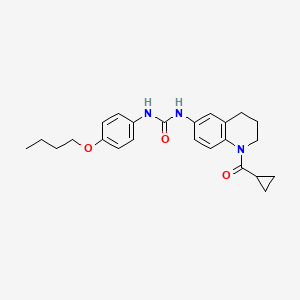![molecular formula C18H17N3O2S B2850898 5-Phenyl-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid CAS No. 852388-80-8](/img/structure/B2850898.png)
5-Phenyl-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Phenyl-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid” is a chemical compound with the CAS Number: 852388-80-8 . It has a molecular weight of 339.42 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is 5-phenyl-2-(1-piperidinyl)[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid . The InChI code is 1S/C18H17N3O2S/c22-17(23)13-11-14(12-7-3-1-4-8-12)19-16-15(13)24-18(20-16)21-9-5-2-6-10-21/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,22,23) .Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Safety and Hazards
The compound has been classified under GHS07 and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
Similar thiazolo[5,4-b]pyridine compounds have been reported to exhibit strong inhibitory activity against pi3kα .
Mode of Action
This inhibits the activation of downstream signaling pathways involved in cell growth and survival .
Biochemical Pathways
The inhibition of PI3Kα affects several downstream pathways, including the Akt/mTOR pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, the compound could potentially exert anti-proliferative effects .
Pharmacokinetics
The compound’s molecular weight of 33941 suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally considered to have good oral bioavailability.
Result of Action
The inhibition of pi3kα and its downstream pathways could potentially lead to the suppression of cell growth and proliferation .
Action Environment
The compound is a solid and is recommended to be stored at room temperature . Environmental factors such as temperature, pH, and the presence of other substances could potentially influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
It has been suggested that the pyridyl attached to thiazolo[5,4-b]pyridine is a necessary moiety for enzymatic potency . This suggests that the compound may interact with enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
It has been suggested that it may act as a potent PI3K inhibitor , which could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propiedades
IUPAC Name |
5-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(23)13-11-14(12-7-3-1-4-8-12)19-16-15(13)24-18(20-16)21-9-5-2-6-10-21/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOURJZUOTXNCLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=CC(=N3)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2850816.png)
![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2850817.png)


![Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride](/img/structure/B2850822.png)


![1-benzyl-3-(4-methoxyphenyl)-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2850827.png)
![N-(Cyanomethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2850830.png)
![(Z)-2-Cyano-3-cyclopropyl-N-[4-(dimethylamino)-2-methylphenyl]prop-2-enamide](/img/structure/B2850831.png)
![N-[4-Methyl-5-[[5-(3-methylbutyl)-1,3,4-thiadiazol-2-yl]sulfamoyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2850832.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2850837.png)
